ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate
Description
Ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with two amide-linked moieties: a pyrazine ring and a 1,3-oxazole ring. The ethyl carboxylate group at the 1-position of the piperidine enhances solubility and modulates steric and electronic properties, making it a candidate for pharmaceutical or agrochemical applications. Its structural complexity arises from the integration of nitrogen-rich heterocycles (pyrazine and oxazole), which are known to influence bioavailability and target binding .
Properties
IUPAC Name |
ethyl 4-[[2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O5/c1-2-27-17(26)23-7-3-11(4-8-23)20-15(25)13-10-28-16(21-13)22-14(24)12-9-18-5-6-19-12/h5-6,9-11H,2-4,7-8H2,1H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKAACKAKFYVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazine and oxazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, backbone modifications, and functional groups. Below is a detailed comparison based on synthesis, molecular features, and inferred properties:
Piperidine-Based Analogs with Heterocyclic Substituents
tert-Butyl 4-[2-(1H-Indazol-1-yl)ethyl]piperidine-1-carboxylate (93)
- Structure : Piperidine core with a tert-butyl carboxylate and an indazole-linked ethyl chain.
- Synthesis : Alkylation of indazole using tert-butyl 4-{2-[(methylsulfonyl)oxy]ethyl}piperidine-1-carboxylate (40% yield) .
- Key Differences : Replaces pyrazine-oxazole amides with indazole, which may alter π-π stacking interactions. The tert-butyl group increases hydrophobicity compared to the ethyl ester in the target compound.
1-[2-(Piperidin-4-yl)ethyl]-1H-indazole (94)
- Structure : Deprotected version of compound 93, lacking the tert-butyl carboxylate.
- Synthesis : Acidic cleavage of 93 (96% yield) .
- Key Differences : Free amine on piperidine enhances reactivity but reduces stability, contrasting with the ethyl carboxylate’s stabilizing effect in the target compound.
Piperidine-Piperazine Hybrids
- Ethyl 4-[2-(3,5-Dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]-piperazine-1-carboxylate Structure: Combines piperidine (with a keto group and phenyl substituents) and piperazine backbones. Synthesis: No explicit yield reported, but crystallographic data suggests conformational rigidity due to the fused piperidine-piperazine system . Key Differences: Dual heterocycles (piperidine and piperazine) may enhance binding to targets requiring multi-ring interactions, but the bulky phenyl groups could reduce solubility.
Oxazole- and Thiophene-Containing Analogs
- Ethyl 4-[2-({[5-Methyl-2-(3-Methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl}sulfanyl)acetamido]piperidine-1-carboxylate Structure: Piperidine with a sulfanyl-linked oxazole-thiophene moiety. Key Differences: Replaces pyrazine with thiophene, introducing sulfur-mediated hydrophobic interactions. The sulfanyl group could enhance metabolic stability compared to the target compound’s amide linkages.
tert-Butyl-Protected Precursors
- tert-Butyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate (CAS 227776-28-5)
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Research Implications
- Synthetic Efficiency : Lower yields in analogs like compound 93 (40%) highlight challenges in alkylation steps, whereas deprotection (compound 94, 96%) is more efficient .
- Bioactivity : Thiophene-oxazole derivatives may exhibit enhanced antimicrobial or anticancer activity due to sulfur’s electron-withdrawing effects.
- Solubility vs. Stability : Ethyl carboxylate in the target compound balances solubility and stability, whereas tert-butyl groups in analogs prioritize stability for storage.
Biological Activity
Ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure incorporates piperidine and oxazole moieties, which are known for their biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Structural Overview
The compound can be described by the following structural formula:
Molecular Characteristics:
- Molecular Weight: 318.35 g/mol
- IUPAC Name: this compound
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing pyrazine and oxazole rings have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL for resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.5 | M. tuberculosis (resistant) |
| Compound B | 2 | M. tuberculosis (standard) |
| This compound | TBD | TBD |
Cytotoxic Effects
The cytotoxicity of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity in human cell lines. For example, certain piperidine derivatives have exhibited IC50 values greater than 50 μg/mL in HaCaT cells, indicating low cytotoxicity at therapeutic concentrations .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways within microbial cells. The incorporation of the oxazole and pyrazine moieties is believed to enhance binding affinity to target proteins involved in bacterial survival and replication.
Study on Antimycobacterial Activity
A study focused on the synthesis and evaluation of piperidinothiosemicarbazones indicated that structural modifications significantly impacted antimycobacterial activity. Compounds with similar structural features to this compound exhibited potent activity against M. tuberculosis, suggesting that further exploration into this compound's structure could yield promising results in tuberculosis treatment .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacokinetics and efficacy of this compound. Current research is limited; however, ongoing investigations into similar compounds suggest potential for development as therapeutic agents against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
